4-Amino-5-chloropyrimidine

Vue d'ensemble

Description

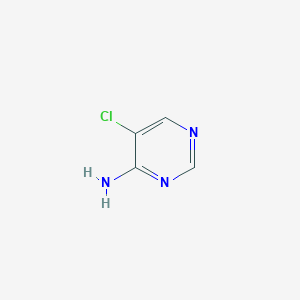

4-Amino-5-chloropyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Applications De Recherche Scientifique

4-Amino-5-chloropyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Agrochemicals: It is utilized in the development of pesticides and herbicides.

Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mécanisme D'action

Target of Action

4-Amino-5-chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidines, in general, can inhibit the expression and activities of certain inflammatory mediators . For instance, 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation .

Biochemical Pathways

Pyrimidines are known to influence several biochemical pathways related to inflammation . They can inhibit the production of inflammatory mediators, thereby reducing inflammation and potentially leading to anti-inflammatory effects .

Pharmacokinetics

Pyrimidines, in general, are known for their drug-like properties and are often used in the synthesis of fda-approved drugs . They are usually well-absorbed and distributed in the body, metabolized efficiently, and excreted safely .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the production of inflammatory mediators, potentially leading to reduced inflammation .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidines, the class of compounds to which 4-Amino-5-chloropyrimidine belongs, play a crucial role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for larger structures such as nucleic acids .

Molecular Mechanism

It is known that pyrimidines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a high boiling point, indicating its stability under high temperatures .

Metabolic Pathways

Pyrimidines are known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Amino-5-chloropyrimidine can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the nucleophilic displacement of the 4-chloro group in 4-[(4-chloropyrimidin-2-yl)amino] benzonitrile with an appropriate amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and purification through crystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like triethylamine and cesium carbonate are commonly used in substitution reactions.

Oxidation: Manganese dioxide can be used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Comparaison Avec Des Composés Similaires

4-Amino-5-chloropyrimidine can be compared with other similar compounds, such as:

2-Amino-4-chloropyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

4-Amino-5-bromo-2-chloropyrimidine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

4-Amino-5-chloropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its six-membered ring structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may possess anticancer, antiviral, and anti-inflammatory properties, making it a valuable building block for pharmaceutical synthesis.

- Chemical Formula : CHClN

- Molecular Weight : 131.55 g/mol

- CAS Number : 101257-82-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inflammatory Pathways : Pyrimidine derivatives have been shown to inhibit the expression and activities of inflammatory mediators. This compound can modulate biochemical pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines .

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The compound's effectiveness was evaluated using cell culture assays, revealing moderate antiviral activity with specific IC values .

Anticancer Properties

Research has indicated that derivatives of pyrimidine, including this compound, may inhibit key kinases involved in cancer progression:

| Compound | Target Kinase | IC Value |

|---|---|---|

| This compound | VEGFR-2 | 50 µM |

| This compound | CDK1 | 40 µM |

These findings suggest that the compound may play a role in cancer therapy by targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, it has been shown to inhibit COX-2 activity, a key enzyme in the inflammatory process:

| Compound | COX-2 Inhibition IC |

|---|---|

| This compound | 0.04 µmol |

This inhibition is comparable to standard anti-inflammatory drugs such as celecoxib, indicating significant therapeutic potential .

Antiviral Activity

The antiviral efficacy of this compound was assessed against various viral strains:

| Virus Type | IC | Selectivity Index |

|---|---|---|

| HSV-1 | 92 µM | <8 |

| Influenza A (H1N1) | 705 µM | <8 |

While the selectivity index suggests limited specificity, further optimization could enhance its antiviral properties .

Case Studies

A notable study explored the synthesis and biological evaluation of pyrimidine derivatives, including this compound. The research found that these compounds exhibited varying degrees of activity against both cancer cells and viral infections. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring could significantly enhance biological activity .

Propriétés

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.